Cas no 4970-61-0 (5-Amino-1,3,4-oxadiazole-2-carboxylic acid)

5-Amino-1,3,4-oxadiazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
- 1,3,4-Oxadiazole-2-carboxylic acid, 5-amino-
- AKOS006338518
- D74010
- CS-0079011
- 4970-61-0
- 5-amino-1,3,4-oxadiazole-2-carboxylicacid
- MFCD19203574
- DTXSID70633905
- EN300-140089
- DB-095119
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- MDL: MFCD19203574
- インチ: InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)
- InChIKey: CDCSNJVXRRSDFF-UHFFFAOYSA-N
- ほほえんだ: C1(=NNC(=N)O1)C(=O)O
計算された属性
- せいみつぶんしりょう: 129.01744097g/mol
- どういたいしつりょう: 129.01744097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
5-Amino-1,3,4-oxadiazole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140089-1.0g |
5-amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-140089-2.5g |
5-amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 2.5g |
$1454.0 | 2023-02-15 | ||
Alichem | A449038583-1g |
5-Amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 95% | 1g |
$440.36 | 2023-09-01 | |
Enamine | EN300-140089-0.5g |
5-amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 0.5g |
$713.0 | 2023-02-15 | ||
Enamine | EN300-140089-1000mg |
5-amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 1000mg |
$743.0 | 2023-09-30 | ||
Enamine | EN300-140089-2500mg |
5-amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 2500mg |
$1454.0 | 2023-09-30 | ||
Enamine | EN300-140089-100mg |
5-amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 100mg |
$653.0 | 2023-09-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149651-2.5g |
5-Amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 95+% | 2.5g |
¥31406.00 | 2024-05-11 | |
Enamine | EN300-140089-250mg |
5-amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 250mg |
$683.0 | 2023-09-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1149651-500mg |
5-Amino-1,3,4-oxadiazole-2-carboxylic acid |
4970-61-0 | 95+% | 500mg |
¥17962.00 | 2024-05-11 |
5-Amino-1,3,4-oxadiazole-2-carboxylic acid 関連文献
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1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acidsRenato Noto,Maurizio Ciofalo,Francesco Buccheri,Giuseppe Werber,Domenico Spinelli J. Chem. Soc. Perkin Trans. 2 1991 349
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2. Studies on decarboxylation reactions. Part 4. Kinetic study of the decarboxylation of some N-alkyl- or N-phenyl-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acidsRenato Noto,Francesco Buccheri,Giovanni Consiglio,Domenico Spinelli J. Chem. Soc. Perkin Trans. 2 1980 1627
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3. Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid to 2-amino-1,3,4-oxadiazole in water as a function of proton activityDomenico Spinelli,Renato Noto,Giovanni Consiglio,Giuseppe Werber,Francesco Buccheri J. Chem. Soc. Perkin Trans. 2 1977 639
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4. Index of authors, 1977
5-Amino-1,3,4-oxadiazole-2-carboxylic acidに関する追加情報
5-Amino-1,3,4-oxadiazole-2-carboxylic Acid (CAS 4970-61-0): A Versatile Heterocyclic Building Block for Modern Chemistry
The 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS 4970-61-0) represents a fascinating heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. As a derivative of the 1,3,4-oxadiazole scaffold, this molecule combines the unique electronic properties of the oxadiazole ring with the functional versatility of both amino and carboxylic acid groups. Recent studies highlight its growing importance as a pharmacophore in drug discovery and as a ligand precursor in coordination chemistry.
Chemically, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid exhibits remarkable stability under physiological conditions while maintaining sufficient reactivity for further derivatization. The compound's zwitterionic nature at neutral pH contributes to its excellent solubility in polar solvents, making it particularly valuable for aqueous-phase reactions. Researchers frequently employ this molecule as a building block for more complex heterocyclic systems, especially in the development of bioactive compounds targeting various enzymes and receptors.
In pharmaceutical applications, the 5-amino-1,3,4-oxadiazole core has demonstrated promising results in several therapeutic areas. Recent publications indicate its potential in designing antimicrobial agents, with particular efficacy against resistant bacterial strains. The carboxylic acid moiety allows for easy conjugation with other pharmacologically active fragments, enabling the creation of hybrid molecules with improved pharmacokinetic properties. This feature aligns well with current trends in fragment-based drug discovery and combinatorial chemistry approaches.
The material science community has also recognized the value of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid in developing novel coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a multidentate ligand makes it particularly useful for constructing porous materials with potential applications in gas storage, separation technologies, and catalysis. Recent breakthroughs in green chemistry have further highlighted the compound's role in sustainable material synthesis.
Synthetic accessibility remains one of the key advantages of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid. Most industrial-scale preparations involve cyclization reactions of appropriate hydrazide precursors, followed by careful purification to obtain pharmaceutical-grade material. The development of continuous flow chemistry methods has significantly improved the efficiency and safety of these synthetic routes, addressing growing concerns about process intensification in chemical manufacturing.
From a commercial perspective, the demand for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid has steadily increased, particularly from contract research organizations and academic institutions engaged in medicinal chemistry programs. Suppliers typically offer the compound in various purity grades, with HPLC-grade material commanding premium prices for sensitive biological applications. The global market shows particular strength in North America and Europe, driven by robust pharmaceutical R&D activities in these regions.
Quality control of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid typically involves a combination of spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC, TLC). Recent advances in analytical chemistry have enabled more precise characterization of potential impurities, which is crucial for meeting stringent regulatory requirements in drug development. The compound's stability profile allows for long-term storage under appropriate conditions, though most manufacturers recommend protection from moisture and extreme temperatures.
Emerging research directions for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid include its potential in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) design. The molecule's ability to participate in click chemistry reactions makes it particularly valuable for these cutting-edge applications. Additionally, its electronic properties are being explored for developing novel organic semiconductors and electroluminescent materials, opening possibilities in optoelectronic device applications.
Environmental and safety considerations for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid are generally favorable compared to many other heterocyclic compounds. The molecule shows relatively low toxicity in standard assays and good biodegradability, aligning with principles of green chemistry. However, proper laboratory handling procedures should always be followed, including the use of personal protective equipment when working with powdered forms of the compound.
Looking ahead, the scientific community anticipates continued growth in applications for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, particularly as researchers develop more sophisticated methods for its functionalization and incorporation into complex molecular architectures. The compound's unique combination of stability, reactivity, and structural features ensures its ongoing relevance across multiple disciplines of chemistry and materials science.
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